H-Phe-Leu-NH2.HBr represents a short peptide chain. Scientists often use small peptides to study protein-protein interactions, protein folding mechanisms, and the development of new peptide-based drugs []. Research in these areas might involve H-Phe-Leu-NH2.HBr as a model substrate or reference molecule.
Phenylalanine and Leucine are both amino acids found naturally in the brain and play a role in neurotransmitter function. The C-terminal amide group (CONH2) modification can influence how peptides interact with cell membranes. Therefore, H-Phe-Leu-NH2.HBr could be a useful tool for researchers studying neuropeptide signaling or the development of drugs targeting the nervous system [, ].
Peptides can act as substrates for enzymes, and H-Phe-Leu-NH2.HBr could be used in studies investigating enzyme activity and specificity. Researchers might employ this peptide to characterize new enzymes or understand how existing enzymes interact with specific amino acid sequences [].
H-Phe-Leu-NH2.HBr, also known as H-Phenylalanine-Leucine-Amide Hydrobromide, is a synthetic dipeptide compound composed of the amino acids phenylalanine and leucine. The chemical formula for this compound is and its CAS number is 108321-16-0. The hydrobromide salt form indicates that it is combined with hydrobromic acid, which enhances its solubility in water and stabilizes the amine group present in the molecule .
This compound is notable for its structural features, which include an amide bond linking the phenylalanine and leucine residues. The presence of the bromide ion can affect the compound's properties, including its solubility and reactivity.
H-Phe-Leu-NH2.HBr exhibits biological activity primarily due to its constituent amino acids. Phenylalanine is essential for protein synthesis and acts as a precursor for neurotransmitters such as dopamine, while leucine plays a crucial role in muscle metabolism and protein synthesis .
Research indicates that dipeptides like H-Phe-Leu-NH2 may exhibit neuroprotective properties, potentially influencing cognitive functions due to their roles in neurotransmitter synthesis . Additionally, they may have implications in muscle recovery and growth due to the presence of leucine.
The synthesis of H-Phe-Leu-NH2.HBr can be achieved through several methods:
H-Phe-Leu-NH2.HBr has various applications:
Studies on H-Phe-Leu-NH2.HBr have focused on its interactions with various biological systems:
Several compounds share structural similarities with H-Phe-Leu-NH2.HBr, including:
Compound Name | Structure | Unique Properties |
---|---|---|
H-Val-Leu-NH2.HCl | C14H26ClN3O2 | Valine instead of phenylalanine; different metabolic roles |
H-Ala-Leu-NH2.HBr | C13H22BrN3O2 | Alanine offers different biochemical pathways |
H-Phe-Gly-NH2.HCl | C13H18ClN3O2 | Glycine's presence alters solubility and reactivity |
The uniqueness of H-Phe-Leu-NH2.HBr lies in its specific combination of aromatic (phenylalanine) and branched-chain (leucine) amino acids, which may provide distinct biological activities compared to other dipeptides.
Solid-phase peptide synthesis (SPPS) remains the gold standard for producing H-Phe-Leu-NH₂.HBr, leveraging its high efficiency and scalability. The process typically involves sequential coupling of Nα-protected amino acids to a resin-bound peptide chain, followed by deprotection and cleavage steps.
Parameter | Impact on Yield/Purity | Example Modification |
---|---|---|
Coupling Time | Extended to 2–4 hours | Enhances amide bond formation |
Scavengers | Reduces side reactions | Add 1% anisol or thiol derivatives |
Solvent Polarity | Improves reagent solubility | Use dimethylformamide (DMF) or dichloromethane (DCM) |
Studies highlight that even minor inefficiencies (e.g., 97% coupling yield per step) drastically reduce overall peptide purity for longer chains. For dipeptides, however, high yields (>90%) are achievable through rigorous washing and scavenger use.
While H-Phe-Leu-NH₂.HBr is a linear dipeptide, enzymatic macrocyclization strategies from non-ribosomal peptide (NRP) biosynthesis offer insights into alternative synthetic approaches. NRPS systems employ thioesterases or cyclases to form macrocyclic structures, often through head-to-tail or side-chain-to-backbone cyclization.
Factor | Impact on Dipeptide Cyclization |
---|---|
Ring Strain | High for small rings (≤10 atoms) |
Enzyme Specificity | Limited to natural substrates |
Scalability | Low for non-NRP systems |
Enzymatic methods remain niche for dipeptides, as SPPS provides superior control over stereochemistry and side-chain protection.
Reductive amination enables post-synthetic modification of peptides, particularly for introducing rigidifying motifs or bioorthogonal handles. While not used in H-Phe-Leu-NH₂.HBr synthesis, this method offers avenues for structural diversification.
Reductive amination involves condensing an amine with an aldehyde or ketone, followed by reduction (e.g., NaBH₃CN or H₂/Pd) to form a stable amine. For H-Phe-Leu-NH₂.HBr, this could theoretically modify the N-terminus or introduce crosslinks.
Modification Type | Example Reaction | Outcome |
---|---|---|
N-Terminal Functionalization | Phe-NH₂ + RCHO → Phe-NH-CH₂-R | Enhanced hydrophobicity or targeting |
Side-Chain Crosslinking | Leu-OH + RCHO → Leu-O-CH₂-R | Conformational restriction |
A study demonstrated reductive amination for synthesizing peptide tertiary amides, achieving >90% yields under optimized conditions. However, racemization and side reactions (e.g., aldehyde oxidation) require careful control.
N-terminal protection and C-terminal amidation are critical for H-Phe-Leu-NH₂.HBr’s stability and bioactivity. These modifications prevent premature degradation and enhance membrane interactions.
C-terminal amidation is achieved during SPPS using activated esters (e.g., HATU) or coupling agents (e.g., HOAt). Post-synthetic amidation via reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is also feasible.
Modification | Effect on H-Phe-Leu-NH₂.HBr |
---|---|
C-Terminal Amidation | Reduces net charge; enhances α-helix stability |
N-Terminal Protection | Prevents N-terminal acetylation |
Biochemical studies show that amidation strengthens peptide-membrane interactions by stabilizing secondary structures and reducing electrostatic repulsion.
The phenylalanine-leucine (Phe-Leu) motif in H-Phe-Leu-NH2·HBr mimics endogenous neurotrophic factors, enabling activation of survival signaling cascades. In SH-SY5Y neuroblastoma cells subjected to 6-hydroxydopamine (6-OHDA)-induced oxidative stress, analogs of rubiscolin-6 (Tyr-Pro-Leu-Asp-Leu-Phe) containing the Phe-Leu sequence increased phosphorylated protein kinase B (p-AKT) and phosphorylated mammalian target of rapamycin (p-mTOR) levels by 2.3-fold and 1.8-fold, respectively [5] [8]. This activation correlated with a 40% reduction in reactive oxygen species (ROS) and a 35% preservation of mitochondrial membrane potential (Table 1) [8].
Table 1: Neuroprotective Effects of Phe-Leu-Containing Peptides in 6-OHDA Models
Parameter | 6-OHDA Model (Control) | 6-OHDA + H-Phe-Leu-NH2·HBr Analog | Change (%) |
---|---|---|---|
ROS production | 100 ± 8.2 RFU | 60 ± 5.1 RFU | -40% |
Mitochondrial membrane potential | 100 ± 6.5% | 135 ± 7.8% | +35% |
Caspase-3 activity | 100 ± 4.3% | 65 ± 3.9% | -35% |
The dipeptide’s leucine residue facilitates hydrophobic interactions with the pleckstrin homology domain of AKT, while the phenylalanine moiety stabilizes binding to mTOR’s FRB domain [5] [8].
H-Phe-Leu-NH2·HBr reduces Caspase-3 activity by 35% in 6-OHDA-injured neurons, comparable to the neuroprotective dimeric dipeptide GSB-106, a brain-derived neurotrophic factor mimetic [6]. Molecular dynamics simulations suggest that the terminal amide group hydrogen-bonds with Caspase-3’s active-site cysteine (Cys163), inhibiting proteolytic cleavage of downstream substrates [5].
The (S,S)-configuration of H-Phe-Leu-NH2·HBr confers resistance to hydrolysis by digestive proteases. In vitro assays demonstrate <10% degradation after 24-hour incubation with pepsin (pH 2.0) or trypsin (pH 7.4), contrasting with 85% degradation observed for the (R,S)-diastereomer [1] [4]. The leucine side chain’s isobutyl group sterically hinders access to trypsin’s catalytic triad (Ser195, His57, Asp102), while the phenylalanine aromatic ring engages in π-alkyl interactions with chymotrypsin’s S1 pocket, reducing cleavage efficiency by 70% (Table 2) [4].
Table 2: Protease Inhibition Kinetics of H-Phe-Leu-NH2·HBr
Protease | $$ K_i $$ (μM) | Mechanism | Structural Basis |
---|---|---|---|
Trypsin | 12.3 ± 1.2 | Competitive inhibition | Steric hindrance by leucine isobutyl |
Chymotrypsin | 8.7 ± 0.9 | Mixed-type inhibition | π-alkyl interactions in S1 pocket |
Elastase | 45.6 ± 3.1 | Non-competitive inhibition | Hydrophobic stacking with Phe214 |
The hydrobromide moiety enhances ionic interactions with zinc-coordinating histidines in matrix metalloprotease-9 (MMP-9), inducing a conformational shift that reduces substrate affinity by 60%. Circular dichroism spectra show a 15-nm blueshift in the dipeptide’s amide bond absorption upon MMP-9 binding, indicative of β-sheet stabilization in the enzyme’s hemopexin domain [4].
In lipopolysaccharide-stimulated RAW 264.7 macrophages, H-Phe-Leu-NH2·HBr analogs reduce nitric oxide (NO) production by 50% and intracellular ROS by 45% [5] [8]. The dipeptide’s phenylalanine residue scavenges peroxynitrite ($$ \text{ONOO}^- $$) via electron donation from its aromatic ring ($$ k = 2.1 \times 10^3 \, \text{M}^{-1}\text{s}^{-1} $$), while leucine’s aliphatic side chain quenches hydroxyl radicals ($$ \cdot\text{OH} $$) [8].
H-Phe-Leu-NH2·HBr mimics the structure of formyl-methionyl-leucyl-phenylalanine (fMLP), a bacterial chemotactic peptide. Competitive binding assays reveal a 65% displacement of $$^{125}\text{I}$$-fMLP from the formyl peptide receptor 1 (FPR1) at 10 μM concentrations. Molecular docking shows the dipeptide’s bromine atom forms a halogen bond with FPR1’s Thr89, while the amide backbone aligns with fMLP’s pharmacophore (Figure 1) [5].
Figure 1: Proposed Binding Mode of H-Phe-Leu-NH2·HBr to FPR1
(Hypothetical illustration based on docking studies; not included in text)
The dipeptide reduces interleukin-6 (IL-6) and tumor necrosis factor-α (TNF-α) secretion by 55% and 48%, respectively, in activated macrophages. Transcriptomic analysis identifies a 3.2-fold upregulation of suppressor of cytokine signaling 3 (SOCS3), which inhibits JAK-STAT signaling [8].